Iberdomide - 1323403-33-3

Iberdomide

Catalog Number: EVT-269744
CAS Number: 1323403-33-3
Molecular Formula: C25H27N3O5
Molecular Weight: 449.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iberdomide is a novel cereblon E3 ligase modulator (CELMoD™) compound. [] CELMoD™ agents belong to a class of immunomodulatory drugs (IMiDs®). [] Iberdomide specifically targets the proteins Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation. [, , ] It has been investigated in a variety of scientific research applications, primarily for its impact on various immune cell functions and its potential in treating hematologic malignancies and autoimmune disorders. [, , , , , , , , , , ]

Molecular Structure Analysis

While specific chemical reactions involving iberdomide are not detailed in the papers, the development of sulfonyl fluoride chemical probes, including EM12-SF and EM364-SF, has been used to study cereblon binding and develop novel cereblon modulators. [] These probes covalently engage specific residues in cereblon, providing valuable tools for investigating the binding interactions and developing new compounds. []

Mechanism of Action

Iberdomide exerts its effects by binding to cereblon, a component of the CRL4 CRBN E3 ubiquitin ligase complex. [, ] This binding alters the ubiquitin ligase activity, leading to the targeted degradation of specific substrate proteins, primarily Ikaros and Aiolos. [, , , , , , ] These proteins are transcription factors crucial for B cell activation, maturation, and differentiation, and their degradation disrupts various immune pathways, resulting in iberdomide's immunomodulatory effects. [, , , , , ] IBER binds to cereblon with higher affinity than other IMiDs, resulting in more efficient degradation of Ikaros and Aiolos. []

Physical and Chemical Properties Analysis

Iberdomide exhibits linear pharmacokinetics and a terminal half-life of 9-13 hours after a single oral dose. [] Its physicochemical properties, including lipophilicity and solubility, have been investigated, along with their effects on permeability, intracellular bioavailability, and cell-based potency. [] These findings contribute to understanding iberdomide's pharmacokinetic and pharmacodynamic profile.

Applications

Hematology:

  • Multiple Myeloma: Iberdomide has shown notable clinical activity in heavily pretreated patients with relapsed/refractory multiple myeloma (RRMM), including those refractory to prior IMiDs® lenalidomide and pomalidomide. [, , , , , , , , , , ] It is being explored as monotherapy, and in combination with dexamethasone, daratumumab, bortezomib, or carfilzomib for RRMM. [, , , , , , , , ] Additionally, iberdomide is being investigated for newly diagnosed MM. [, ] Studies have shown promising efficacy and a manageable safety profile in these patient populations. [, , , , , , , , , , , ]
  • Acute Myeloid Leukemia: Iberdomide has demonstrated preclinical activity in KMT2A-rearranged and NPM1c acute myeloid leukemia. [] Research suggests it may be effective as a single agent and in combination with Menin inhibitors, even in models resistant to lenalidomide. []

Immunology:

  • Systemic Lupus Erythematosus (SLE): Iberdomide has shown promising results in treating SLE, particularly in patients with high baseline expression of the interferon gene signature. [, , , , , , , , ] It significantly reduces the activity of type I interferon and B cell pathways while increasing interleukin 2 and regulatory T cells. []
  • Sjögren's syndrome: Research suggests Ikaros and Aiolos, the targets of iberdomide, are expressed in the salivary glands of patients with Sjögren's syndrome. [] Iberdomide inhibits TLR7-mediated B cell activation in Sjögren's syndrome, indicating potential as a therapeutic target. []
  • HIV-1 Latency Reversal: Iberdomide has been identified as a potential latency reversal agent for HIV-1. [] Studies have shown that it can reverse latency in latent HIV-1 infected primary CD4+ T cells and cells isolated from virally suppressed HIV-1 infected participants. []
Future Directions
  • Continued investigation of iberdomide in combination with other agents for the treatment of MM and other hematologic malignancies. [, , , , , , , , , ]
  • Further exploration of iberdomide's potential in treating autoimmune diseases like SLE and Sjögren's syndrome. [, , , , , , , , , ]
  • Development of novel cereblon modulators with improved potency and selectivity, building upon the knowledge gained from iberdomide and other IMiDs®. []
  • Comprehensive studies on the long-term safety and efficacy of iberdomide in various clinical settings. [, , , ]
  • Investigation of the impact of CRBN mutations on iberdomide response and development of strategies to overcome resistance. []
  • Understanding the specific mechanisms underlying iberdomide's immunomodulatory effects in different disease contexts. [, , , , , , , ]
  • Exploration of iberdomide's potential for combination with other immune-focused therapies like CAR T cells and bispecific antibodies. [, , ]

Lenalidomide

    Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) used in the treatment of multiple myeloma and other hematological malignancies. It functions by binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), ultimately impacting cell proliferation and immune responses. []

Pomalidomide

    Compound Description: Pomalidomide is another IMiD used for treating multiple myeloma, particularly in patients who have relapsed or become resistant to other therapies, including Lenalidomide. Similar to Lenalidomide, it exerts its effects through binding to CRBN, leading to the ubiquitination and degradation of Ikaros and Aiolos. [, ]

Avadomide

    Compound Description: Avadomide, also known as CC-122, is an investigational cereblon E3 ligase modulator (CELMoD™) being studied for various hematological malignancies and solid tumors. Like Iberdomide, it binds to CRBN and modulates the activity of the CRL4CRBN E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and degradation of specific protein substrates, resulting in anti-cancer effects. []

    Relevance: Avadomide and Iberdomide are both classified as CELMoDs. [, ] They share the same molecular target, CRBN, and utilize a similar mechanism of action by promoting protein degradation. [, ] While the specific targets of Avadomide are not explicitly described in the provided papers, its classification as a CELMoD suggests it likely shares some target proteins with Iberdomide. [, ]

Mezigdomide

    Compound Description: Mezigdomide is a novel, highly potent, and selective CELMoD. It demonstrates significantly enhanced degradation of the IKAROS protein compared to earlier-generation IMiDs like Lenalidomide and Pomalidomide. [, ] Preclinical studies have shown its efficacy in various hematologic malignancies, including multiple myeloma, where it exhibits anti-proliferative and pro-apoptotic effects. [, ]

    Relevance: Mezigdomide, similar to Iberdomide, is a potent CELMoD that primarily targets IKAROS for degradation. [, ] While both compounds share this mechanism, Mezigdomide exhibits a higher potency in degrading IKAROS compared to Iberdomide, potentially translating into superior efficacy in certain contexts. [, ]

CC-92480

    Compound Description: CC-92480 is a CELMoD currently under investigation for the treatment of relapsed/refractory multiple myeloma (RRMM). [] While its specific mechanism of action is not detailed in the provided context, its classification as a CELMoD suggests it likely functions by modulating CRBN activity and targeting specific proteins for degradation. []

Properties

CAS Number

1323403-33-3

Product Name

Iberdomide

IUPAC Name

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C25H27N3O5

Molecular Weight

449.5

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1

InChI Key

IXZOHGPZAQLIBH-NRFANRHFSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

CC-220; CC220; CC 220; Iberdomide.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.